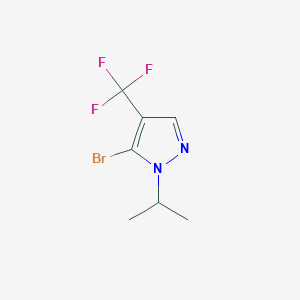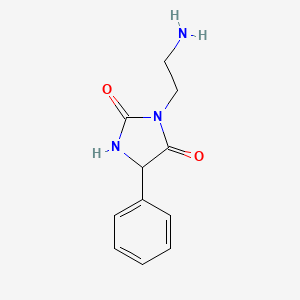
3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with a phenyl group and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with ethylenediamine under acidic conditions to yield the desired imidazolidine-2,4-dione derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The imidazolidine ring can be reduced to form more saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated imidazolidine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aminoethyl side chain can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-indol-4-ol: Shares the aminoethyl side chain but has an indole ring instead of an imidazolidine ring.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a similar aminoethyl group but is a silane derivative.
Uniqueness
3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione is unique due to its imidazolidine ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial, such as in drug development and materials science .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c12-6-7-14-10(15)9(13-11(14)16)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16) |
InChI Key |
ZLQLLHXQUPJIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


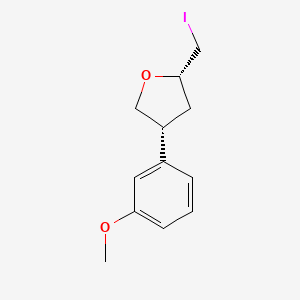
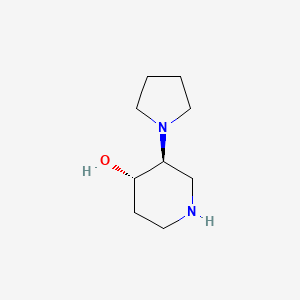
![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)
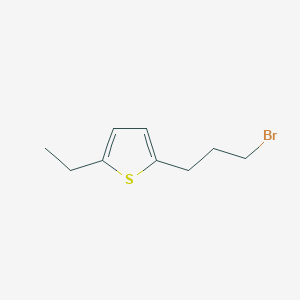
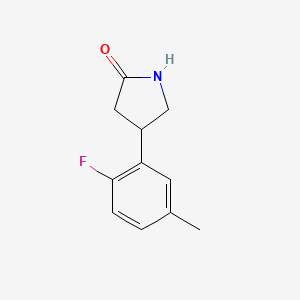
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13214390.png)
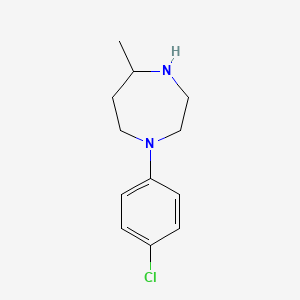
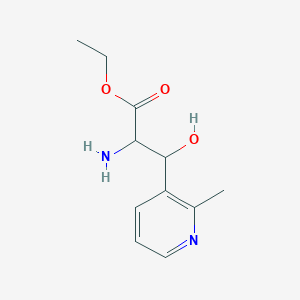
![Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214406.png)

